3-(2-硝基苯氧基)苯甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

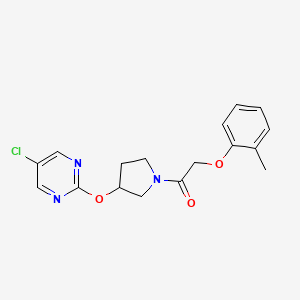

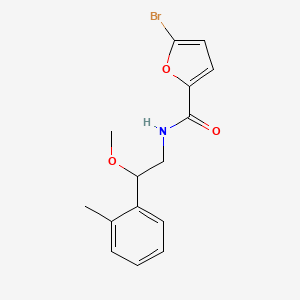

“Methyl 3-(2-nitrophenoxy)benzoate” is a chemical compound with the molecular formula C14H11NO5 . It has a molecular weight of 273.25 .

Synthesis Analysis

The synthesis of “Methyl 3-(2-nitrophenoxy)benzoate” involves the nitration of methyl benzoate . Nitration is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The reaction is regioselective and produces predominantly methyl 3-nitrobenzoate . The process involves the use of concentrated sulfuric acid and nitric acid .Molecular Structure Analysis

The InChI code for “Methyl 3-(2-nitrophenoxy)benzoate” is 1S/C14H11NO5/c1-19-14(16)10-5-4-6-11(9-10)20-13-8-3-2-7-12(13)15(17)18/h2-9H,1H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

“Methyl 3-(2-nitrophenoxy)benzoate” is a pale-yellow to yellow-brown solid . It has a molecular weight of 273.25 and is typically stored at temperatures between 0-8°C .科学研究应用

吸收截面和光解前体

包括与3-(2-硝基苯氧基)苯甲酸甲酯类似的衍生物在内的硝基苯酚已被确定为亚硝酸(HONO)的光解前体,影响对流层的氧化能力。它们的气相吸收对于大气化学很重要,通过改变其他光解反应的有效光通量来影响光化学 (Chen, Wenger, & Venables, 2011).

水溶液中的硝化和羟基化

在水溶液中亚硝酸盐/亚硝酸存在下苯的硝化和羟基化研究揭示了与3-(2-硝基苯氧基)苯甲酸甲酯等衍生物相关的可能途径。这些反应产生各种硝基苯酚,并证明了环境背景下化学转化的复杂性 (Vione et al., 2004).

微生物的生物降解

Ralstonia sp. SJ98 降解结构上与 3-(2-硝基苯氧基)苯甲酸甲酯相关的化合物 3-甲基-4-硝基苯酚的能力的研究突出了环境去污的微生物途径。这种微生物利用此类化合物作为碳源,为生物修复策略提供了见解 (Bhushan et al., 2000).

光催化降解

有机磷杀虫剂的光催化降解,产生甲基-4-硝基苯酚和其他化合物,强调了光催化在分解复杂有机污染物方面的潜力。这项研究可能为开发用于降解与 3-(2-硝基苯氧基)苯甲酸甲酯相关的物质的水处理应用技术提供信息 (Moctezuma et al., 2007).

聚合物的合成和性质

结构上类似于3-(2-硝基苯氧基)苯甲酸甲酯的化合物的热聚合,例如3,5-双(4-氨基苯氧基)苯甲酸衍生物,证明了此类分子在合成超支化芳香族聚酰胺中的相关性。这些具有独特性质的聚合物对材料科学和工程有影响 (Yang, Jikei, & Kakimoto, 1999).

作用机制

The mechanism of action for the nitration of methyl benzoate involves the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring . The carbonyl group is an electron withdrawing group (EWG) which deactivates the benzene ring . Protonation of the ester carbonyl group by the solvent (H2SO4) increases even further its EW effect .

安全和危害

“Methyl 3-(2-nitrophenoxy)benzoate” is classified under the GHS07 pictogram . The signal word for this compound is “Warning” and it has hazard statements H315, H319, and H335 . Precautionary measures include avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .

未来方向

There is ongoing research into the synthesis and properties of “Methyl 3-(2-nitrophenoxy)benzoate”. For example, a recent paper discusses an efficient and green process for the synthesis of 5-methyl-2-nitrobenzoic acid . This research could potentially lead to more environmentally friendly methods for synthesizing similar compounds in the future.

属性

IUPAC Name |

methyl 3-(2-nitrophenoxy)benzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-19-14(16)10-5-4-6-11(9-10)20-13-8-3-2-7-12(13)15(17)18/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLDBSSBLARPGPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC=C1)OC2=CC=CC=C2[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(2-nitrophenoxy)benzoate | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(2-chlorophenyl)methyl]-1-(3-cyano-6-ethoxyquinolin-4-yl)piperidine-4-carboxamide](/img/structure/B2544632.png)

![(5E)-5-({4-[(2-chloro-6-fluorophenyl)methoxy]phenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B2544633.png)

![1,2-Dihydro-1-oxo-pyrrolo[1,2-A]pyrazine-3-carboxylic acid methyl ester](/img/structure/B2544641.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2544643.png)

![6-Methyl-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyrimidin-4-amine](/img/structure/B2544645.png)

![8-(2-aminophenyl)-3-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2544650.png)